1-Isopropyl-1H-indole-3-carbaldehyde
Overview
Description
1-Isopropyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring substituted with an isopropyl group at the nitrogen atom and an aldehyde group at the third position. It is a valuable precursor in organic synthesis, particularly in the creation of biologically active molecules.
Mechanism of Action
Target of Action
1-Isopropyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that it and its derivatives are involved in multicomponent reactions (mcrs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
It’s known that indole derivatives, which include this compound, have diverse biological activities and are involved in various biological applications .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with aldehydes or ketones in the presence of an acid catalyst. For instance, the reaction of 1-isopropyl-1H-indole with formylating agents like Vilsmeier-Haack reagent can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: 1-Isopropyl-1H-indole-3-carboxylic acid.
Reduction: 1-Isopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Isopropyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group. It exhibits different reactivity and biological activity.
1-Benzyl-1H-indole-3-carbaldehyde: Contains a benzyl group, leading to distinct chemical properties and applications.
1-Hydroxy-1H-indole-3-carbaldehyde:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Properties
IUPAC Name |
1-propan-2-ylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECOZTYVNXNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355456 | |
Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151409-84-6 | |
Record name | 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151409-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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